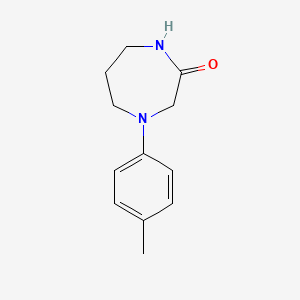![molecular formula C10H12ClNO3 B1518821 Methyl 2-{[(5-chloro-2-hydroxyphenyl)methyl]amino}acetate CAS No. 1019577-98-0](/img/structure/B1518821.png)
Methyl 2-{[(5-chloro-2-hydroxyphenyl)methyl]amino}acetate
Overview
Description
Methyl 2-{[(5-chloro-2-hydroxyphenyl)methyl]amino}acetate is a chemical compound with the molecular formula C10H11ClNO4. It is a derivative of phenol and contains a chloro group and a hydroxyl group on the benzene ring, as well as an aminoacetate moiety. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 5-chloro-2-hydroxybenzaldehyde as the starting material.
Reaction Steps: The aldehyde group is first reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4). The resulting alcohol is then converted to the corresponding amine through reductive amination with methylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Final Steps: The amine is then esterified using methanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The hydroxyl group on the benzene ring can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The chloro group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can undergo substitution reactions with various electrophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, acidic conditions.
Reduction: LiAlH4, ether solvent.
Substitution: Electrophiles such as alkyl halides, acidic or basic conditions.
Major Products Formed:
Oxidation: 5-chloro-2-hydroxybenzoic acid.
Reduction: 5-chloro-2-hydroxytoluene.
Substitution: Various substituted amino derivatives.
Scientific Research Applications
Chemistry: Methyl 2-{[(5-chloro-2-hydroxyphenyl)methyl]amino}acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. It may be used in the development of new drugs or therapeutic agents.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism by which Methyl 2-{[(5-chloro-2-hydroxyphenyl)methyl]amino}acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and amino groups play a crucial role in these interactions, influencing the compound's biological activity.
Comparison with Similar Compounds
Methyl 2-(5-chloro-2-hydroxyphenyl)acetate: Similar structure but lacks the amino group.
Methyl 2-(2-hydroxyphenyl)acetate: Lacks the chloro group.
Methyl 2-(5-chloro-2-hydroxybenzyl)acetate: Similar structure but different positioning of the chloro group.
Uniqueness: Methyl 2-{[(5-chloro-2-hydroxyphenyl)methyl]amino}acetate is unique due to the presence of both the chloro and hydroxyl groups on the benzene ring, which significantly affects its reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the importance of this compound in various scientific and industrial applications. Its unique chemical properties and potential biological activities make it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 2-[(5-chloro-2-hydroxyphenyl)methylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-15-10(14)6-12-5-7-4-8(11)2-3-9(7)13/h2-4,12-13H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCYZXQCZALVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCC1=C(C=CC(=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B1518751.png)

![2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one](/img/structure/B1518758.png)
![3-(4-bromophenyl)-2-(dimethylamino)-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B1518759.png)
![4-(Propan-2-yl)-12-oxa-2,4,5-triazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one](/img/structure/B1518760.png)

